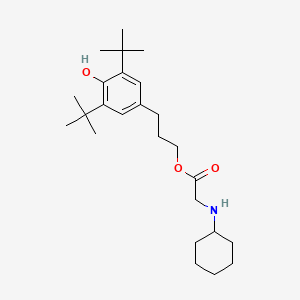
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate typically involves the esterification of 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionic acid with 2-(cyclohexylamino)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its antioxidant properties.
Mécanisme D'action
The antioxidant properties of 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving the stabilization of these reactive species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionic acid
- Octadecyl 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate
- Methyl 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate
- Pentaerythritol tetrakis(3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propionate)
Uniqueness
Compared to these similar compounds, 3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate is unique due to its combined antioxidant and amine functionalities. This dual functionality makes it particularly effective in applications requiring both stabilization and lubrication properties .
Propriétés
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-(cyclohexylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)11-10-14-29-22(27)17-26-19-12-8-7-9-13-19/h15-16,19,26,28H,7-14,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSXVCGCAQXIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-fluorophenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5078273.png)
![2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate](/img/structure/B5078279.png)
![8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(3-methylbutyl)-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5078286.png)
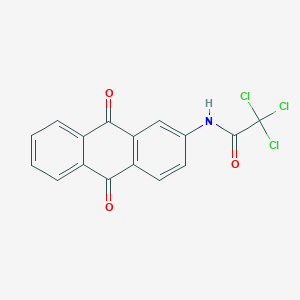
![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5078305.png)
![3-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B5078306.png)
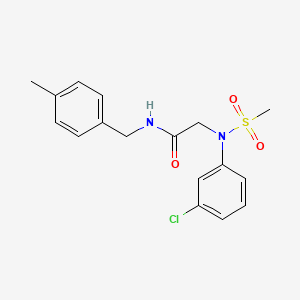
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(2-pyrazinylmethyl)-3-piperidinecarboxamide](/img/structure/B5078311.png)
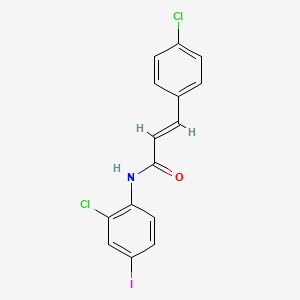
![3-[4-(hydroxymethyl)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl]benzoic acid](/img/structure/B5078319.png)
![4-({[1-(4-BUTOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5078325.png)
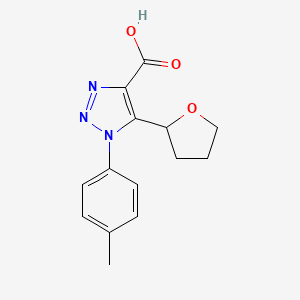

methanone](/img/structure/B5078372.png)
